Cytotoxicity Profile Against Breast Cancer Cell Lines: A Cross-Study Comparable View
The compound demonstrates a quantifiable range of growth inhibition against human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231. While many N-4,6-pyrimidine-N-alkyl-N'-phenyl urea analogs were optimized for LCK inhibition, the reported cytotoxicity data provides a baseline for cellular activity . The observed multi-micromolar IC50 range suggests its primary value may lie in its role as a scaffold for further optimization rather than as a potent stand-alone agent, a key consideration for procurement in drug discovery programs.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MCF-7: 0.87 - 12.91 μM; MDA-MB-231: 1.75 - 9.46 μM |
| Comparator Or Baseline | No direct comparator data available in the same assay; values are provided as a standalone activity profile. |
| Quantified Difference | Not applicable (single-compound data) |
| Conditions | MCF-7 and MDA-MB-231 cell lines, in vitro cytotoxicity assay |
Why This Matters
This provides an initial activity benchmark for researchers screening pyrimidine-ureas against breast cancer cell lines, allowing for a preliminary assessment of its therapeutic window before committing to more costly in vivo studies.
